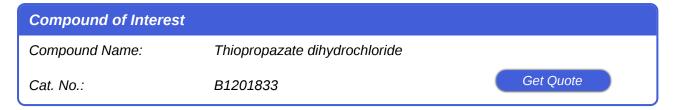


Application Notes and Protocols: Using Thiopropazate Dihydrochloride in Rodent Models of Schizophrenia

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For Researchers, Scientists, and Drug Development Professionals

Introduction

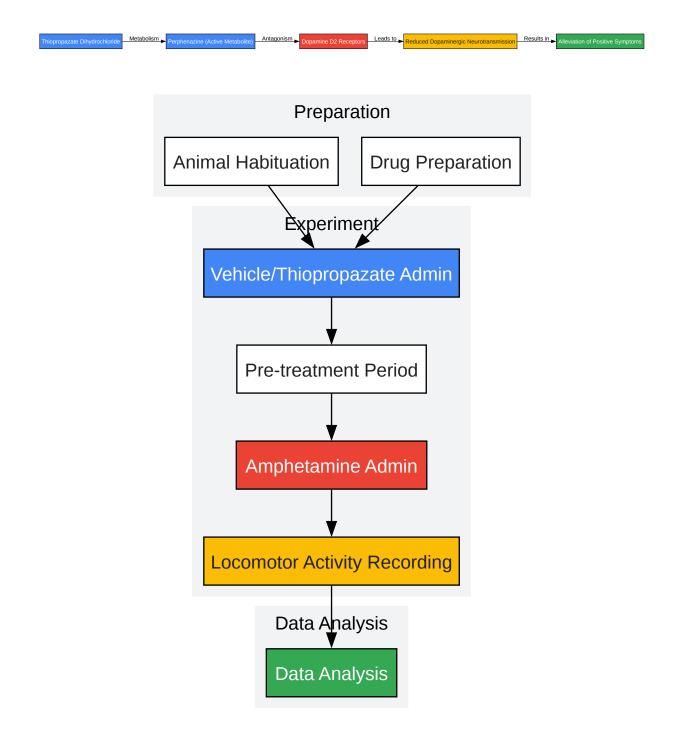
Thiopropazate dihydrochloride is a typical antipsychotic of the phenothiazine class. It functions as a prodrug, being metabolized into its active form, perphenazine. Like other first-generation antipsychotics, its primary mechanism of action is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. This action is believed to underlie its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. Rodent models that mimic aspects of schizophrenia are crucial for the preclinical evaluation of antipsychotic compounds like thiopropazate. These models can be broadly categorized into pharmacologically-induced, neurodevelopmental, and genetic models. This document provides detailed application notes and protocols for utilizing thiopropazate dihydrochloride in common rodent models of schizophrenia.

Mechanism of Action: Dopamine Receptor Antagonism

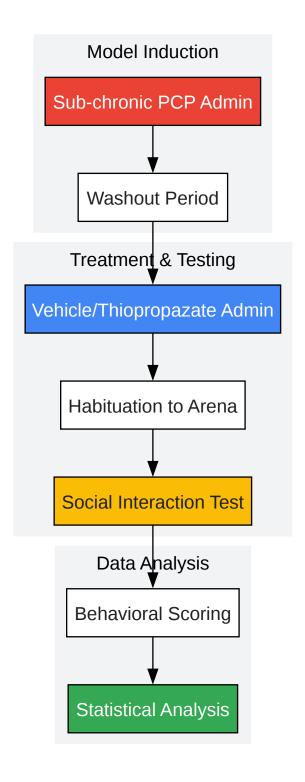
Thiopropazate, through its active metabolite perphenazine, exerts its antipsychotic effects primarily by blocking postsynaptic dopamine D2 receptors. In hyperdopaminergic states, which are thought to contribute to the positive symptoms of schizophrenia, this antagonism reduces dopaminergic neurotransmission, thereby alleviating these symptoms. Perphenazine also has



an affinity for D1 receptors, as well as other neurotransmitter receptors, including serotonergic, adrenergic, and cholinergic receptors, which may contribute to its overall therapeutic profile and side effects.







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